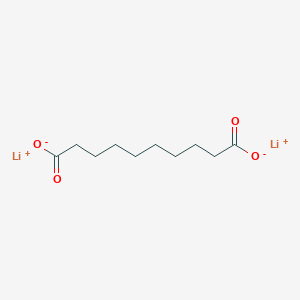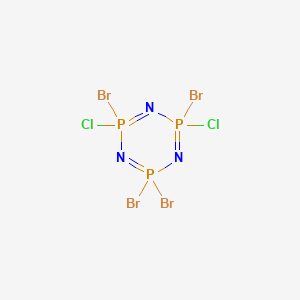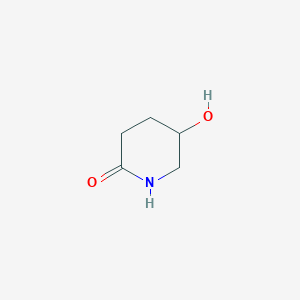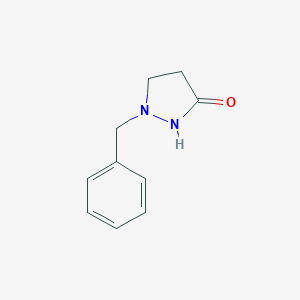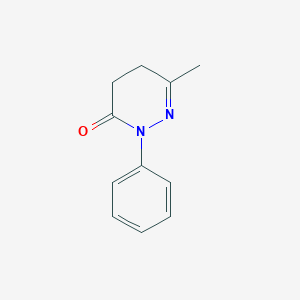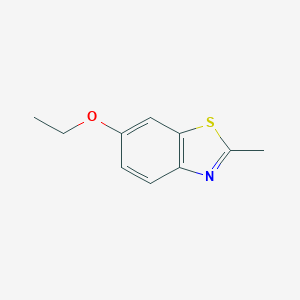
6-Ethoxy-2-methyl-1,3-benzothiazole
Overview
Description
6-Ethoxy-2-methyl-1,3-benzothiazole is an organic compound with the molecular formula C10H11NOS. It belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
6-Ethoxy-2-methyl-1,3-benzothiazole is a compound that has been used in the synthesis of active pharmaceutical ingredients . It has been found to have antimicrobial properties, with a strong action against different microbial species
Mode of Action
It has been suggested that the compound may interact with its targets through a chelation phenomenon . This involves the formation of a complex between the compound and a metal ion within the target cell, which can disrupt normal cellular processes and lead to cell death .
Biochemical Pathways
Given its antimicrobial properties, it is likely that the compound interferes with essential biochemical pathways in microbial cells, leading to their death .
Result of Action
The result of the action of this compound is the inhibition of microbial growth. The compound has been found to have strong antimicrobial activity, with high activities observed against both Gram-positive and Gram-negative bacteria, as well as against certain fungal species .
Biochemical Analysis
Biochemical Properties
6-Ethoxy-2-methyl-1,3-benzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form Schiff base ligands when reacted with 3-methoxy-2-hydroxybenzaldehyde . These ligands can chelate with bivalent metal ions such as cobalt, nickel, copper, and zinc, forming stable complexes . The interactions between this compound and these metal ions are crucial for its bioactivity, including antimicrobial and antioxidant properties .
Cellular Effects
This compound influences various cellular processes. It has been observed to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with microbial cell membranes and enzymes. These interactions lead to the disruption of cellular functions, ultimately resulting in the inhibition of microbial growth .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions through chelation . This chelation enhances its bioactivity by increasing its stability and reactivity. The compound can inhibit or activate specific enzymes by binding to their active sites, leading to changes in gene expression and cellular metabolism . Additionally, the antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its bioactivity for extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments . Long-term studies have demonstrated that this compound can have sustained effects on cellular functions, including prolonged antimicrobial and antioxidant activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s bioactivity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation . The compound can affect metabolic flux and alter metabolite levels by modulating enzyme activities and gene expression . These interactions are crucial for its bioactivity and therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its bioactivity, as it determines the sites of action and the extent of its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its activity . The localization of this compound is crucial for its function, as it determines the interactions with specific biomolecules and the resulting biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-methyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with ethyl methyl ketone under acidic conditions. The reaction is carried out by heating the mixture at elevated temperatures to facilitate the formation of the benzothiazole ring. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
6-Ethoxy-2-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methylbenzothiazole: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Methylbenzothiazole: Lacks the ethoxy group, making it less polar and potentially less bioactive.
6-Ethoxy-2-mercaptobenzothiazole: Contains a mercapto group, which can enhance its reactivity and binding affinity to certain targets.
Uniqueness
6-Ethoxy-2-methyl-1,3-benzothiazole is unique due to its specific ethoxy and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-ethoxy-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRZJVQWLOOWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301279 | |
| Record name | 6-ethoxy-2-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18879-72-6 | |
| Record name | 6-Ethoxy-2-methylbenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-ethoxy-2-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




